N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
Description
N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloroacetamide backbone with an aminoethyl and hydroxydodecyl substituent, making it a versatile molecule for scientific research and industrial applications.
Properties
CAS No. |
62881-10-1 |
|---|---|
Molecular Formula |
C16H32Cl2N2O2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C16H32Cl2N2O2/c1-2-3-4-5-6-7-8-9-10-14(21)13-20(12-11-19)16(22)15(17)18/h14-15,21H,2-13,19H2,1H3 |
InChI Key |
GUYVIEKZYAUURZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCN)C(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2-aminoethanol and 2-hydroxydodecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in the laboratory. The process is scaled up with the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloroacetamide moiety can be reduced to form mono- or non-chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of chlorine atoms may result in various substituted acetamides.
Scientific Research Applications
N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
- N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
Uniqueness
N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
